Cas no 168127-36-4 (Acetic acid,2-[4-[2-[(4-methoxyphenyl)amino]-4-thiazolyl]phenoxy]-)

Acetic acid,2-[4-[2-[(4-methoxyphenyl)amino]-4-thiazolyl]phenoxy]- structure
168127-36-4 structure
Product name:Acetic acid,2-[4-[2-[(4-methoxyphenyl)amino]-4-thiazolyl]phenoxy]-
CAS No:168127-36-4
MF:C18H16N2O4S
MW:356.395643234253
CID:167414
PubChem ID:3074900

Acetic acid,2-[4-[2-[(4-methoxyphenyl)amino]-4-thiazolyl]phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[4-[2-[(4-methoxyphenyl)amino]-4-thiazolyl]phenoxy]-
    • 2-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid
    • (4-(2-((4-Methoxyphenyl)amino)-4-thiazolyl)phenoxy)acetic acid
    • (4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenoxy)acetic acid
    • Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-
    • 2-[4-[2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid
    • DTXSID00168497
    • 168127-36-4
    • Inchi: InChI=1S/C18H16N2O4S/c1-23-14-8-4-13(5-9-14)19-18-20-16(11-25-18)12-2-6-15(7-3-12)24-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)
    • InChI Key: MZMWLGNMFMWALC-UHFFFAOYSA-N
    • SMILES: COC1C=CC(NC2=NC(C3C=CC(OCC(O)=O)=CC=3)=CS2)=CC=1

Computed Properties

  • Exact Mass: 356.08318
  • Monoisotopic Mass: 356.083078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109
  • XLogP3: 4

Experimental Properties

  • Density: 1.357
  • Boiling Point: 581.7°Cat760mmHg
  • Flash Point: 305.6°C
  • Refractive Index: 1.654
  • PSA: 80.68

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